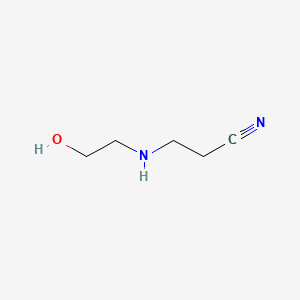

3-((2-Hydroxyethyl)amino)propanenitrile

CAS No.: 33759-44-3

Cat. No.: VC2453734

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33759-44-3 |

|---|---|

| Molecular Formula | C5H10N2O |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | 3-(2-hydroxyethylamino)propanenitrile |

| Standard InChI | InChI=1S/C5H10N2O/c6-2-1-3-7-4-5-8/h7-8H,1,3-5H2 |

| Standard InChI Key | ROCLWVMUUOCSKR-UHFFFAOYSA-N |

| SMILES | C(CNCCO)C#N |

| Canonical SMILES | C(CNCCO)C#N |

Introduction

Physical and Chemical Properties

The physical and chemical properties of 3-((2-Hydroxyethyl)amino)propanenitrile have been well-documented through various analytical techniques. These properties influence its behavior in chemical reactions, storage requirements, and handling procedures.

Key Physical Properties

The compound displays several characteristic physical properties that have been determined through experimental methods:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.146 g/mol |

| Exact Mass | 114.079 |

| Density | 1.03 g/cm³ |

| Boiling Point | 300.9°C at 760 mmHg |

| Flash Point | 135.8°C |

| Index of Refraction | 1.458 |

| Polar Surface Area (PSA) | 56.050 |

| Physical State | Liquid at room temperature |

The compound's relatively high boiling point (300.9°C) suggests significant intermolecular forces, likely including hydrogen bonding through the hydroxyl and amino groups . This property affects its volatility and stability during chemical processes.

Chemical Reactivity

The presence of multiple functional groups gives 3-((2-Hydroxyethyl)amino)propanenitrile diverse chemical reactivity:

-

The nitrile group (C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to produce primary amines, or participate in various addition reactions.

-

The secondary amine can engage in N-alkylation, acylation, or act as a nucleophile in substitution reactions.

-

The primary alcohol can be oxidized to aldehydes or carboxylic acids, converted to ethers, or transformed into leaving groups for further functionalization .

This multifunctional reactivity profile makes the compound particularly valuable as an intermediate in multi-step organic syntheses.

Nomenclature and Identification

3-((2-Hydroxyethyl)amino)propanenitrile is known by several names and identifiers in chemical databases and literature, which facilitates its identification and information retrieval.

Chemical Identifiers

The following table provides the standard identifiers used for this compound:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-[(2-Hydroxyethyl)amino]propanenitrile |

| CAS Registry Number | 33759-44-3 |

| EINECS Number | 608-903-7 |

| MDL Number | MFCD11114020 |

| Molecular Formula | C₅H₁₀N₂O |

Common Synonyms

Several synonyms exist for this compound, reflecting different naming conventions:

-

3-(2-hydroxyethylamino)propanenitrile

-

3-(2-Hydroxy-ethylamino)-propionitrile

-

N-(2-cyanoethyl)-2-hydroxyethylamine

-

Propanenitrile, 3-[(2-hydroxyethyl)amino]-

The variety of names illustrates the different approaches to naming organic compounds, with some emphasizing the nitrile group and others highlighting the amine functionality.

Some of the earliest documented research involving this compound appears in a 1956 publication by Ogata et al. in the Journal of the American Chemical Society (volume 78, page 5426) . While the specific focus of this early research isn't detailed in the available search results, this historical reference establishes the compound's long-standing presence in chemical literature.

Patent Applications

The compound has appeared in patent literature, including WO2005/26159 A1 (2005) by APPLIED RESEARCH SYSTEMS ARS HOLDING N.V . The inclusion in patent documentation suggests potential applications in pharmaceutical development, specialty chemicals, or other industrial processes, though specific applications aren't detailed in the search results.

| Hazard Parameter | Classification |

|---|---|

| Hazard Code | Xi (Irritant) |

| HS Code | 2926909090 |

The Xi designation indicates the compound is classified as an irritant according to European hazard classification systems . This classification suggests potential for inflammation or irritation upon contact with skin, eyes, or mucous membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume